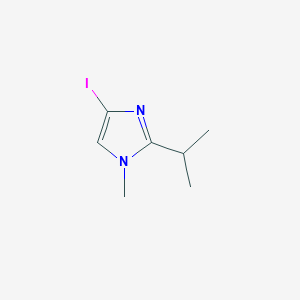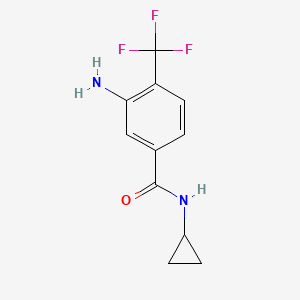
1-(3,5-Dichlorophenyl)propan-1-amine
Descripción general
Descripción
“1-(3,5-Dichlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H12Cl3N . It is related to “1-(3,5-Dichlorophenyl)propan-1-one”, which is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a dichlorophenyl group attached to the same carbon . The dichlorophenyl group consists of a benzene ring with two chlorine atoms attached at the 3rd and 5th positions .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.55 . The related compound “1-(3,5-Dichlorophenyl)propan-1-one” is a white to yellow solid .
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Chlorophenols, including compounds structurally related to 1-(3,5-Dichlorophenyl)propan-1-amine, have been studied for their environmental persistence and potential toxic effects. Pentachlorophenol, for example, has been classified as a possible human carcinogen, with studies showing strong associations with hematopoietic cancers. This highlights the importance of understanding the environmental and health impacts of chlorophenyl compounds (Cooper & Jones, 2008).
Chemical Synthesis and Catalysis
Research into compounds with chlorophenyl groups has also extended into the field of organic chemistry, where their reactivity and potential as intermediates in chemical synthesis are of interest. For example, L-proline, a natural amino acid, has been shown to catalyze various asymmetric syntheses, indicating the potential utility of chlorophenyl compounds in catalysis and organic synthesis (Thorat et al., 2022).
Biomedical Applications
Chlorophenyl derivatives have been explored for various biomedical applications. For instance, studies on diisocyanates, which can include chlorophenyl groups, have investigated their health effects, particularly in occupational settings. Such research is critical for developing safety guidelines and understanding the potential health risks associated with exposure to these compounds (Scholten et al., 2020).
Environmental Health and Safety
The environmental health and safety implications of chlorophenyl compounds, including their role in vector control and their potential health risks, have been a significant area of research. This includes evaluating the efficacy and safety of using such compounds in controlling disease vectors, underscoring the need for sustainable alternatives (van den Berg, 2009).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYPKNWVKHMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)


![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405174.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)





![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
